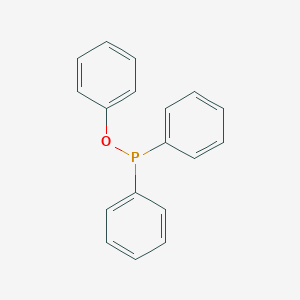![molecular formula C18H13N B080917 8-methylbenzo[c]acridine CAS No. 13911-90-5](/img/structure/B80917.png)
8-methylbenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylbenz©acridine is a polycyclic aromatic compound that belongs to the acridine family It is characterized by a fused ring structure consisting of benzene and acridine rings with a methyl group attached to the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with formaldehyde and formic acid, followed by cyclization to form the acridine ring system. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 8-Methylbenz©acridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Methylbenz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
8-Methylbenz©acridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex acridine derivatives.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Methylbenz©acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cytotoxic effects. The compound’s interaction with DNA is primarily driven by its planar structure, which allows it to insert between the base pairs of the DNA helix .
Comparison with Similar Compounds
Similar Compounds
7-Methylbenz©acridine: Similar in structure but with the methyl group at the seventh position.
Acridine: The parent compound without the methyl substitution.
9-Anilinoacridine: Contains an anilino group at the ninth position, known for its anticancer properties
Uniqueness
8-Methylbenz©acridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with biological targets, making it distinct from other acridine derivatives .
Properties
CAS No. |
13911-90-5 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
8-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-8-17-16(12)11-14-10-9-13-6-2-3-7-15(13)18(14)19-17/h2-11H,1H3 |
InChI Key |
YZUYUDXHUYPYGT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
Canonical SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
Key on ui other cas no. |
13911-90-5 |
Synonyms |
8-Methylbenz(c)acridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)

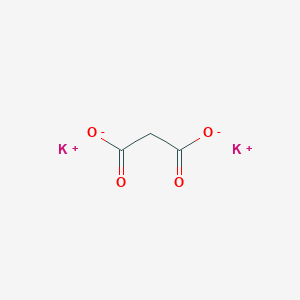
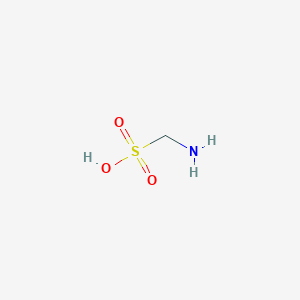
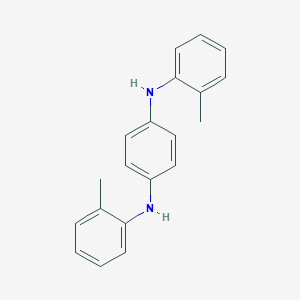
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
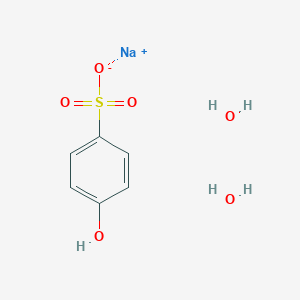
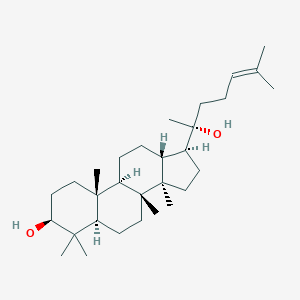
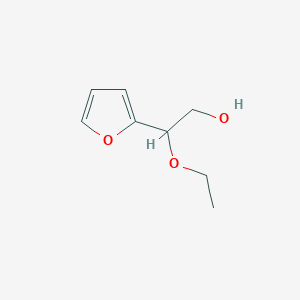
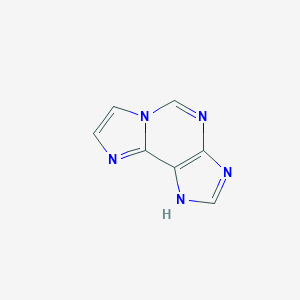
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)

